Disperse Yellow 3

Description

Properties

IUPAC Name |

N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-10-3-8-15(20)14(9-10)18-17-13-6-4-12(5-7-13)16-11(2)19/h3-9,20H,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOZAFXVEWKXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Record name | C.I. DISPERSE YELLOW 3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021450, DTXSID80859775 | |

| Record name | C.I. Disperse Yellow 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-N-{4-[(2-Hydroxy-5-methylphenyl)diazenyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. disperse yellow 3 is a brownish-yellow powder. (NTP, 1992), Brownish-yellow powder; [CAMEO] | |

| Record name | C.I. DISPERSE YELLOW 3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disperse Yellow 3 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1277 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN ACETONE, ETHANOL & BENZENE | |

| Record name | C.I. DISPERSE YELLOW 3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. DISPERSE YELLOW 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

2832-40-8 | |

| Record name | C.I. DISPERSE YELLOW 3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disperse Yellow 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2832-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI Disperse Yellow 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002832408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[4-[2-(2-hydroxy-5-methylphenyl)diazenyl]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Yellow 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE YELLOW 3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0890872E2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. DISPERSE YELLOW 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

514 to 518 °F (NTP, 1992) | |

| Record name | C.I. DISPERSE YELLOW 3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

"Disperse Yellow 3" chemical structure and properties

An In-depth Technical Guide to C.I. Disperse Yellow 3

This guide provides a comprehensive overview of the chemical structure, properties, and toxicological profile of C.I. This compound. It is intended for researchers, scientists, and professionals in drug development and chemical safety assessment.

Chemical Identity and Structure

This compound, with the Colour Index number 11855, is a monoazo dye.[1][2] Its chemical structure consists of an acetanilide (B955) group substituted at the 4-position of the phenyl ring with a (2-hydroxy-5-methylphenyl)diazenyl group.[3]

IUPAC Name: N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide[3]

CAS Number: 2832-40-8[1][2][4][5][6][7]

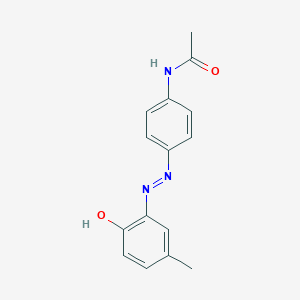

Chemical Structure Visualization:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

This compound is a brownish-yellow powder.[3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅N₃O₂ | [2][3][4][5][6][7] |

| Molecular Weight | 269.30 g/mol | [2][3][4][5][6][7] |

| Melting Point | 268-270 °C | [4][8] |

| Decomposition Temperature | 192-195 °C | [1] |

| Water Solubility | 1.5–6.1 mg/L at 60 °C | [1] |

| Solubility | Soluble in acetone, ethanol, and benzene. | [1][2] |

| Appearance | Brownish-yellow powder | [3][4] |

| λmax | 357 nm | [9][10] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves a two-step process: diazotization of an aromatic amine followed by an azo coupling reaction.[2]

Experimental Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Diazotization: N-(4-aminophenyl)acetamide is dissolved in an aqueous solution of hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Azo Coupling: The freshly prepared diazonium salt solution is slowly added to a solution of p-cresol, which acts as the coupling component. The reaction mixture is stirred, leading to the formation of this compound as a precipitate.

-

Isolation and Purification: The resulting solid is collected by filtration, washed with water to remove any unreacted starting materials and byproducts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Dyeing of Polyester (B1180765) Fabric

This compound is primarily used for dyeing hydrophobic synthetic fibers such as polyester. The high-temperature dyeing method is commonly employed.

Experimental Workflow for Polyester Dyeing:

Caption: High-temperature exhaust dyeing process for polyester.

Methodology:

-

Dye Bath Preparation: A dye bath is prepared with a specific concentration of this compound (e.g., 2% on the weight of the fabric), a dispersing agent, and acetic acid to adjust the pH to 4-5.5.[1]

-

Dyeing Process: The polyester fabric is introduced into the dye bath at room temperature. The temperature is gradually raised to 130 °C and maintained for approximately 60 minutes to allow for dye penetration and fixation within the fibers.[1]

-

Cooling and Rinsing: The dye bath is then cooled to about 60 °C, and the fabric is removed and rinsed with hot water.[1]

-

Reduction Clearing: To improve wash fastness, a reduction clearing process is carried out using a solution of sodium hydrosulfite and sodium hydroxide. This step removes any unfixed dye from the fabric surface.

-

Final Steps: The fabric is then thoroughly rinsed with water and dried.

Toxicological Profile and Biological Interactions

This compound is recognized as a contact allergen and is suspected to be a carcinogen.[11] Its toxicological effects are thought to be mediated by its metabolites.

Allergic Contact Dermatitis

This compound is a known cause of allergic contact dermatitis, particularly in the textile industry.[5] The proposed mechanism involves the metabolic activation of the dye by skin microflora.

Proposed Mechanism of Allergic Contact Dermatitis:

Caption: Hypothesized pathway for this compound-induced allergic contact dermatitis.

It is hypothesized that commensal skin bacteria can cleave the azo bond of this compound, releasing aromatic amines such as 2-amino-p-cresol.[5] These smaller molecules can penetrate the skin and act as haptens, binding to skin proteins to form immunogenic complexes. These complexes are then recognized by antigen-presenting cells, leading to a T-cell-mediated inflammatory response characteristic of allergic contact dermatitis.[5]

Carcinogenicity and Genotoxicity

This compound is suspected to be a carcinogen, with evidence suggesting a genotoxic mechanism of action.[3] It has been shown to induce mutations, chromosomal aberrations, and unscheduled DNA synthesis in various in vitro and in vivo models.[3][4]

Logical Flow of Genotoxic Carcinogenesis:

Caption: Proposed genotoxic mechanism of carcinogenicity for this compound.

The carcinogenicity of this compound is likely linked to its metabolic conversion into genotoxic aromatic amines.[3] These metabolites can form adducts with DNA, leading to mutations and chromosomal damage. Such genetic alterations can initiate the process of tumorigenesis. The expected metabolites, 4-aminoacetanilide and 2-amino-p-cresol, have also demonstrated genotoxic activity.[3]

References

- 1. textilelearner.net [textilelearner.net]

- 2. Disperse Dye for Dyeing and Printing Polyester and Sythetic Fabrics [georgeweil.com]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. This compound - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. CN102295837A - Preparation method for disperse yellow dye - Google Patents [patents.google.com]

- 8. publications.iarc.who.int [publications.iarc.who.int]

- 9. Contact sensitization to disperse dyes in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. View Attachment [cir-reports.cir-safety.org]

C.I. 11855 (Disperse Yellow 3): A Physicochemical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of the monoazo dye C.I. 11855, also known as Disperse Yellow 3. The following sections detail its chemical and physical properties, the experimental protocols for their determination, and relevant biological pathway interactions.

Physicochemical Data Summary

The quantitative physicochemical properties of C.I. 11855 are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Identity | ||

| IUPAC Name | N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide | [1] |

| CAS Number | 2832-40-8 | [2] |

| C.I. Name | This compound, 11855 | [2] |

| Molecular Formula | C₁₅H₁₅N₃O₂ | [2] |

| Molecular Weight | 269.30 g/mol | [1][2] |

| Physical Properties | ||

| Appearance | Yellow powder | [2] |

| Melting Point | 192-195 °C (decomposes) | [3] |

| Water Solubility | 1.5-6.1 mg/L at 60°C | [3] |

| Solubility in Organic Solvents | ||

| Ethanol | Soluble | [2] |

| Acetone | Soluble | [2] |

| Benzene | Soluble | [2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters of C.I. 11855 are outlined below. These protocols are based on internationally recognized standards to ensure reproducibility and accuracy.

Determination of Melting Point

The melting point of C.I. 11855 is determined using the capillary method as described in the OECD Guideline 102.[2][4][5][6]

Apparatus:

-

Melting point apparatus with a heated metal block or liquid bath

-

Capillary tubes (thin-walled, sealed at one end)

-

Thermometer with appropriate range and accuracy

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry C.I. 11855 powder is finely ground using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is tapped into the powdered sample, and the sample is compacted at the sealed end by tapping the tube on a hard surface. The sample column should be approximately 3 mm high.

-

Measurement: The filled capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a rate of approximately 3 °C/min until it is about 10 °C below the expected melting point.

-

The heating rate is then reduced to a maximum of 1 °C/min.

-

The temperature at which the substance begins to melt (initial melting point) and the temperature at which the substance is completely molten (final melting point) are recorded. The melting range is reported. Given that C.I. 11855 decomposes, the temperature at which decomposition is observed is also noted.[3]

Determination of Solubility

The solubility of C.I. 11855 in water and organic solvents can be determined using a standardized flask method.

Apparatus:

-

Erlenmeyer flasks with stoppers

-

Analytical balance

-

Constant temperature water bath or shaker

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: A saturated solution is prepared by adding an excess amount of C.I. 11855 to a known volume of the solvent (e.g., water, ethanol, acetone) in an Erlenmeyer flask.

-

Equilibration: The flasks are sealed and agitated in a constant temperature bath (e.g., 25 °C or 60 °C for water solubility) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

-

Analysis: A known aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the linear range of a previously established calibration curve.

-

The absorbance of the diluted solution is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for C.I. 11855.

-

The concentration of the dye in the saturated solution is calculated from the calibration curve, and the solubility is expressed in mg/L or g/100 mL.

UV-Vis Spectroscopic Analysis

The absorption spectrum of C.I. 11855 is determined to identify its λmax, which is crucial for quantitative analysis.

Apparatus:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Appropriate solvent (e.g., ethanol)

Procedure:

-

Solution Preparation: A dilute stock solution of C.I. 11855 is prepared in a suitable solvent (e.g., ethanol) by accurately weighing the dye and dissolving it in a known volume of the solvent. A series of dilutions are then prepared from the stock solution.

-

Blank Measurement: The spectrophotometer is calibrated using a cuvette filled with the pure solvent as a blank.

-

Spectral Scan: The absorbance of a dilute solution of C.I. 11855 is measured over a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum. The wavelength at which the maximum absorbance occurs is identified as λmax.

-

Calibration Curve: The absorbance of each of the standard solutions is measured at the determined λmax. A calibration curve of absorbance versus concentration is then plotted.

Visualizations

The following diagrams illustrate the manufacturing workflow of C.I. 11855 and a relevant biological signaling pathway associated with azo dyes.

References

- 1. C.I. This compound | C15H15N3O2 | CID 17811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. This compound - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. laboratuar.com [laboratuar.com]

- 5. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 6. oecd.org [oecd.org]

Disperse Yellow 3 (CAS No. 2832-40-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Yellow 3, a monoazo dye identified by CAS number 2832-40-8, has been a subject of significant scientific interest due to its widespread use in the textile and polymer industries and its toxicological profile. This technical guide provides an in-depth overview of the specifications of this compound, including its physicochemical properties, synthesis, and analytical methodologies. Furthermore, it delves into its toxicological characteristics, summarizing key findings from carcinogenicity and genotoxicity studies. Detailed experimental protocols for these critical assays are provided to aid in research and regulatory evaluation. The guide also presents a proposed metabolic pathway, highlighting the potential for bioactivation to genotoxic intermediates. All quantitative data is systematically organized into tables for clarity and comparative analysis, and key processes are visualized through diagrams to facilitate a comprehensive understanding of this compound.

Chemical and Physical Specifications

This compound, chemically known as N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide, is a yellow powder with limited solubility in water but soluble in organic solvents like acetone, ethanol, and benzene.[1][2] Commercial formulations of the dye typically have a dyestuff content of approximately 42-44%, while unformulated batches can contain around 87.6% dyestuff, with impurities such as water, sodium chloride, and sodium carbonate.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2832-40-8 | [3] |

| Molecular Formula | C₁₅H₁₅N₃O₂ | [3] |

| Molecular Weight | 269.30 g/mol | [3] |

| Appearance | Brownish-yellow powder | [3] |

| Melting Point | 192-195 °C (decomposes) | [2] |

| Solubility in Water | 1.5–6.1 mg/L at 60°C | [2] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, benzene | [2] |

| Colour Index Number | 11855 | [4] |

Table 2: Chemical Identifiers for this compound

| Identifier | Name/Value | Reference(s) |

| IUPAC Name | N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide | [3] |

| Synonyms | C.I. This compound, 4-Acetamido-2'-hydroxy-5'-methylazobenzene, C.I. Solvent Yellow 77, C.I. Solvent Yellow 92, C.I. Solvent Yellow 99 | [2] |

Synthesis and Manufacturing

The first reported synthesis of this compound was by Fischer and Müller in 1926.[2] The commercial manufacturing process is believed to follow a similar pathway, which involves a two-step diazotization and azo coupling reaction.

Proposed Synthesis Pathway

The synthesis of this compound likely involves the diazotization of 4-aminoacetanilide followed by an azo coupling reaction with p-cresol.

Caption: Proposed synthesis pathway for this compound.

Analytical Methodologies

The detection and quantification of this compound, particularly in textile and environmental samples, are crucial for regulatory compliance and safety assessment. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common analytical approach.

HPLC-DAD and LC-MS/MS for Textile Analysis

A prevalent method for analyzing this compound in textiles involves solvent extraction followed by analysis using HPLC with a photodiode array (PDA) detector or tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.

Table 3: Typical HPLC and LC-MS/MS Parameters for this compound Analysis

| Parameter | HPLC-DAD | LC-MS/MS | Reference(s) |

| Column | C18 reversed-phase | C18 reversed-phase | [4][5] |

| Mobile Phase A | Water with 0.1% formic acid or 10 mmol Ammonium (B1175870) acetate, pH 3.6 | Water with 0.1% formic acid or 5 mmol/L ammonium acetate | [4][5][6] |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | Acetonitrile | [4][5][6] |

| Detection | Diode Array Detector (DAD) at ~420 nm | ESI positive and negative modes, Multiple Reaction Monitoring (MRM) | [4][5][7] |

| Flow Rate | ~0.3 - 0.6 mL/min | ~0.3 - 0.6 mL/min | [5][6] |

| Injection Volume | 5 µL | 5 µL | [5] |

Experimental Protocol: Extraction from Textiles

-

Sample Preparation: Accurately weigh approximately 1.0 g of the textile sample.

-

Extraction: Add 20 mL of methanol to the sample in a flask.

-

Ultrasonication: Sonicate the flask in an ultrasonic bath at 50-60°C for 30 minutes.[6]

-

Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.[6]

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.[6]

-

Analysis: The prepared sample is then ready for injection into the HPLC or LC-MS/MS system.

Caption: Workflow for the extraction of this compound from textiles.

Toxicological Profile

This compound has been classified as a suspected carcinogen and a known skin sensitizer.[8] Its toxicity is believed to be mediated through its metabolic activation to genotoxic compounds.

Carcinogenicity

Long-term bioassays conducted by the National Toxicology Program (NTP) in the United States provided evidence of the carcinogenicity of this compound in animal models.

Table 4: Summary of NTP Carcinogenicity Bioassay of this compound

| Species | Sex | Exposure Route | Doses | Findings | Reference |

| F344 Rats | Male | Feed | 5,000 or 10,000 ppm for 103 weeks | Clear evidence of carcinogenicity; increased incidence of neoplastic nodules of the liver. | [9][10] |

| Female | Feed | 5,000 or 10,000 ppm for 103 weeks | No evidence of carcinogenicity. | [9][10] | |

| B6C3F1 Mice | Male | Feed | 2,500 or 5,000 ppm for 103 weeks | No evidence of carcinogenicity. | [9][10] |

| Female | Feed | 2,500 or 5,000 ppm for 103 weeks | Clear evidence of carcinogenicity; increased incidence of hepatocellular adenomas. | [9][10] |

Genotoxicity

This compound has demonstrated mutagenic and clastogenic potential in various in vitro and in vivo assays.

Table 5: Summary of Genotoxicity Studies on this compound

| Assay | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and without S9 | Positive in several strains | [8] |

| Sister Chromatid Exchange (SCE) | Chinese Hamster Ovary (CHO) cells | Without S9 | Positive | [8] |

| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | - | Negative | [8] |

| Mouse Lymphoma Assay | L5178Y tk+/- cells | With and without S9 | Positive | [8] |

| Unscheduled DNA Synthesis (UDS) | Primary rat hepatocytes | - | Positive | [8] |

Proposed Metabolic Pathway and Mechanism of Toxicity

The genotoxicity of this compound is likely due to its metabolic reduction of the azo bond, a reaction that can be catalyzed by enzymes in the liver, as well as by commensal skin bacteria. This reductive cleavage is hypothesized to release aromatic amines, such as 4-aminoacetanilide and 2-amino-p-cresol, which are suspected to be the ultimate genotoxic agents.

Caption: Proposed metabolic activation and genotoxic mechanism of this compound.

Experimental Protocols

Carcinogenicity Bioassay (NTP TR-222)

This protocol is a summary of the methodology used in the National Toxicology Program Technical Report 222.[9][10]

-

Test Animals: Fischer 344 (F344) rats and B6C3F1 mice, 50 of each sex per group.

-

Administration: this compound (87.6% purity) was administered in the feed.

-

Dosage:

-

Rats: 0 (control), 5,000, or 10,000 ppm.

-

Mice: 0 (control), 2,500, or 5,000 ppm.

-

-

Duration: 103 weeks.

-

Observations: Animals were observed twice daily for mortality and clinical signs. Body weights were recorded weekly for the first 13 weeks and then monthly.

-

Pathology: Complete necropsies were performed on all animals. Histopathological examinations were conducted on all control and high-dose animals, and on all animals with gross lesions, and on all major tissues and organs.

Bacterial Reverse Mutation Assay (Ames Test)

This is a generalized protocol for the Ames test, with concentrations relevant to azo dye testing.

-

Tester Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are commonly used.

-

Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver).

-

Test Substance Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO). A range of concentrations are tested, typically from 0.15 to 5000 µ g/plate .

-

Plate Incorporation Method:

-

To 2 mL of molten top agar (B569324) at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of S9 mix or buffer.

-

The mixture is poured onto a minimal glucose agar plate.

-

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies per plate is counted. A positive result is indicated by a dose-dependent increase in revertant colonies that is at least twice the background (spontaneous reversion) rate.

Sister Chromatid Exchange (SCE) Assay

This is a generalized protocol for the SCE assay in Chinese Hamster Ovary (CHO) cells.

-

Cell Culture: CHO cells are cultured in appropriate media.

-

BrdU Labeling: Cells are grown for two cell cycles in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to allow for differential labeling of sister chromatids.

-

Test Substance Exposure: During the BrdU labeling period, cells are exposed to various concentrations of this compound.

-

Metaphase Arrest: A mitotic inhibitor (e.g., colcemid) is added to the culture to arrest cells in metaphase.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides to prepare chromosome spreads.

-

Differential Staining: Slides are stained using a method that allows for the visualization of differentially labeled sister chromatids (e.g., fluorescence plus Giemsa).

-

Analysis: Metaphase spreads are examined under a microscope, and the number of SCEs per chromosome is counted. A significant increase in the frequency of SCEs in treated cells compared to controls indicates a positive result.

Conclusion

This compound is a commercially significant azo dye with a well-documented toxicological profile that warrants careful consideration by researchers, drug development professionals, and regulatory bodies. Its potential for carcinogenicity and genotoxicity, likely mediated through metabolic activation, underscores the importance of understanding its chemical properties and biological interactions. The analytical methods and experimental protocols detailed in this guide provide a framework for the continued investigation and monitoring of this compound. The use of structured data presentation and visual diagrams aims to facilitate a clearer and more comprehensive understanding of the key technical aspects of this compound.

References

- 1. NTP Technical Reports Index [ntp.niehs.nih.gov]

- 2. This compound - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. C.I. This compound | C15H15N3O2 | CID 17811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. lcms.labrulez.com [lcms.labrulez.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Abstract for TR-222 [ntp.niehs.nih.gov]

An In-depth Technical Guide on the Core Properties of Disperse Yellow 3

This guide provides essential information regarding the molecular formula and weight of the azo dye, Disperse Yellow 3. The data is presented for researchers, scientists, and drug development professionals who may encounter this compound in various applications, from textile dyeing to experimental research.

Molecular and Physical Properties

This compound, also known by its IUPAC name N-[4-(2-Hydroxy-5-methylphenylazo)phenyl]acetamide, is a monoazo dye.[1][2][3] It is recognized for its use in coloring synthetic fibers such as polyester, nylon, and acetate.[2][4] The compound is a brownish-yellow powder and is soluble in ethanol, acetone, and benzene.[1][5]

Data Presentation

The core molecular data for this compound is summarized in the table below for clarity and quick reference.

| Property | Value |

| Molecular Formula | C₁₅H₁₅N₃O₂ |

| Molecular Weight | 269.30 g/mol |

| CAS Registry Number | 2832-40-8 |

This information is consistently reported across multiple chemical and safety databases.[1][5][6][7][8][9]

Visualization of Core Properties

The following diagram illustrates the direct relationship between the common name of the compound and its fundamental molecular properties.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | 2832-40-8 [chemicalbook.com]

- 3. This compound - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. oehha.ca.gov [oehha.ca.gov]

- 5. C.I. This compound | C15H15N3O2 | CID 17811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scbt.com [scbt.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to C.I. Disperse Yellow 3

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Disperse Yellow 3, a monoazo dye, is a significant colorant primarily utilized in the textile industry for dyeing synthetic fibers such as polyester (B1180765), nylon, and cellulose (B213188) acetate. This technical guide provides a comprehensive overview of its synonyms and trade names, detailed chemical and physical properties, a complete experimental protocol for its synthesis, and its application in textile dyeing. The document also includes a thorough characterization of the compound through various spectroscopic methods. All quantitative data are summarized in structured tables for ease of comparison, and key processes are illustrated with diagrams generated using Graphviz (DOT language).

Nomenclature and Identification

This compound is known by a multitude of synonyms and trade names across different suppliers and regions. A comprehensive list is provided below to aid in its identification.

Table 1: Synonyms and Trade Names of this compound

| Category | Name |

| Chemical Name | N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide |

| 4'-((6-hydroxy-m-tolyl)azo)acetanilide | |

| 4-(2-Hydroxy-5-methylphenylazo)acetanilide | |

| Colour Index (C.I.) Name | C.I. This compound |

| C.I. Number | 11855[1] |

| CAS Registry Number | 2832-40-8[1] |

| Selected Trade Names | Acetamine Yellow CG |

| Acetate Fast Yellow G[1] | |

| Akasperse Yellow G[1] | |

| Amacel Yellow G | |

| Artisil Yellow 2GN[1] | |

| Celliton Fast Yellow G | |

| Cibacet Yellow 2GC[1] | |

| Dispersol Fast Yellow G | |

| Eastone Yellow GN | |

| Kayalon Fast Yellow G | |

| Palanil Yellow G | |

| Serisol Fast Yellow GD |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application and handling. These properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅N₃O₂ | [1] |

| Molecular Weight | 269.30 g/mol | [1] |

| Appearance | Yellow powder | |

| Melting Point | 268-270 °C (decomposes) | |

| Solubility | Soluble in ethanol (B145695), acetone, and benzene.[1] Insoluble in water. | |

| λmax | 357 nm (in ethanol/water) |

Synthesis of this compound

The synthesis of this compound is a classic example of azo coupling, which involves two primary stages: diazotization of an aromatic amine followed by coupling with a suitable coupling component.

Synthesis Pathway

The overall reaction for the synthesis of this compound is as follows:

Experimental Protocol

Materials:

-

p-Aminoacetanilide

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

p-Cresol

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium chloride (NaCl)

-

Ethanol

-

Distilled water

-

Ice

Procedure:

Part 1: Diazotization of p-Aminoacetanilide

-

In a 250 mL beaker, dissolve 5.0 g of p-aminoacetanilide in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of distilled water. Stir the mixture until a clear solution is obtained.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of 2.5 g of sodium nitrite in 10 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold p-aminoacetanilide solution. Maintain the temperature between 0-5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, stir the mixture for an additional 15 minutes at the same temperature to ensure complete diazotization. The resulting solution is the diazonium salt of p-aminoacetanilide.

Part 2: Azo Coupling

-

In a 500 mL beaker, dissolve 4.0 g of p-cresol in 50 mL of 10% sodium hydroxide solution.

-

Cool this solution to 5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold p-cresol solution with vigorous stirring. A yellow precipitate of this compound will form immediately.

-

Continue stirring the reaction mixture for 30 minutes in the ice bath to ensure the completion of the coupling reaction.

Part 3: Isolation and Purification

-

Isolate the crude this compound by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a saturated sodium chloride solution to remove impurities, followed by washing with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from ethanol. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly.

-

Collect the recrystallized yellow crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C.

Application in Textile Dyeing

This compound is extensively used for dyeing polyester fabrics due to its good fastness properties. A typical high-temperature dyeing protocol is provided below.

Dyeing Workflow

Experimental Protocol for High-Temperature Dyeing

Materials:

-

Scoured and bleached 100% polyester fabric

-

This compound

-

Dispersing agent (e.g., lignosulfonate-based)

-

Acetic acid

-

Sodium hydroxide

-

Sodium hydrosulfite

-

High-temperature, high-pressure (HTHP) dyeing machine

Procedure:

-

Dye Bath Preparation:

-

Prepare a dye bath with a liquor-to-goods ratio of 10:1.

-

Paste the required amount of this compound with a small amount of water and dispersing agent.

-

Add the dye paste to the dye bath containing water and a dispersing agent (e.g., 1 g/L).

-

Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

-

-

Dyeing Process:

-

Introduce the polyester fabric into the dye bath at 60 °C.

-

Raise the temperature to 130 °C at a rate of 2 °C/minute.

-

Hold the temperature at 130 °C for 60 minutes.

-

-

Cooling and Rinsing:

-

Cool the dye bath down to 70 °C at a rate of 3 °C/minute.

-

Drain the dye bath and rinse the fabric thoroughly with water.

-

-

Reduction Clearing (After-treatment):

-

Prepare a fresh bath containing 2 g/L of caustic soda and 2 g/L of sodium hydrosulfite.

-

Treat the dyed fabric in this bath at 70-80 °C for 15-20 minutes to remove any unfixed surface dye.

-

Rinse the fabric with hot water and then cold water.

-

Neutralize the fabric with a dilute solution of acetic acid, if necessary.

-

-

Drying:

-

Dry the dyed fabric in a hot air oven or a stenter.

-

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Peaks and Assignments |

| UV-Visible (in Ethanol) | λmax ≈ 357 nm (π → π* transition of the azo group) |

| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch, amide), ~3200 (O-H stretch, phenol, broad), ~1670 (C=O stretch, amide I), ~1600, 1500 (C=C stretch, aromatic), ~1540 (N-H bend, amide II), ~1450 (N=N stretch, azo) |

| ¹H-NMR (CDCl₃, δ ppm) | ~2.2 (s, 3H, -CH₃), ~2.3 (s, 3H, -COCH₃), ~6.8-7.9 (m, 7H, aromatic protons), ~8.0 (s, 1H, -NH), ~10.0 (s, 1H, -OH) |

| ¹³C-NMR (CDCl₃, δ ppm) | ~21 (Ar-CH₃), ~25 (-COCH₃), ~115-155 (aromatic carbons), ~168 (C=O, amide) |

Safety and Handling

This compound is classified as a skin sensitizer (B1316253) and is suspected of causing cancer. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

In-Depth Technical Guide: Disperse Yellow 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and toxicological profile of Disperse Yellow 3 (C.I. 11855). The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Properties

This compound is a monoazo dye.[1][2] Its IUPAC name is N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide .[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide | [3] |

| CAS Number | 2832-40-8 | [1] |

| Molecular Formula | C₁₅H₁₅N₃O₂ | [3] |

| Molecular Weight | 269.30 g/mol | [3] |

| Melting Point | 192-195 °C (decomposes) | [1] |

| Solubility | Soluble in acetone, ethanol, and benzene. Low solubility in water (1.5–6.1 mg/L at 60°C). | [1] |

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -7799.00 ± 14.00 kJ/mol | [4] |

| Solid Phase Enthalpy of Formation (ΔfH°solid) | -247.00 ± 14.00 kJ/mol | [4] |

| Enthalpy of Vaporization (ΔvapH°) | 87.73 kJ/mol | [4] |

Synthesis of this compound

The traditional synthesis of this compound involves a diazotization and coupling reaction.[1] A more modern, solvent-free approach has also been developed.

Experimental Protocol: Traditional Synthesis

The first reported synthesis of this compound was by Fischer and Müller in 1926.[1] The process involves the following steps:

-

Diazotization of 4-aminoacetanilide: 4-aminoacetanilide is treated with a source of nitrous acid, typically sodium nitrite (B80452) in an acidic medium, to form the corresponding diazonium salt.

-

Coupling Reaction: The resulting diazonium salt is then coupled with p-cresol (B1678582) (4-methylphenol) to yield this compound.[1]

Experimental Protocol: Solvent-Free Synthesis

A more recent, environmentally friendly method avoids the use of high-boiling organic solvents.[5]

-

Reactant Mixture: 2-methyl-3-hydroxyquinoline-4-carboxylic acid and phthalic anhydride (B1165640) are added to a kneading device.[5]

-

Condensation Reaction: The mixture is heated to 170-200°C with stirring to initiate a condensation reaction, which proceeds until no more gas is released.[5]

-

Work-up: After cooling, the condensate is transferred to water, heated to 90-100°C for 1-3 hours, and then filtered. The resulting filter cake is washed with water to yield the disperse dye.[5]

Toxicological Profile

This compound has been evaluated for its toxicological properties, including mutagenicity and carcinogenicity.

Mutagenicity: Ames Test

The Ames test, a bacterial reverse mutation assay, is a common method to assess the mutagenic potential of chemical substances.[6][7][8]

-

Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100) and Escherichia coli (e.g., WP2 uvrA) with known mutations are used.[6][9]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S-9 mix), which is derived from rat liver homogenate, to simulate metabolic processes in mammals.[9][10]

-

Plate Incorporation Assay:

-

The test compound (this compound), the bacterial tester strain, and the S-9 mix (or buffer) are combined in molten top agar (B569324).[8]

-

This mixture is poured onto a minimal glucose agar plate.[8]

-

The plates are incubated at 37°C for 48-72 hours.[6]

-

-

Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.[9]

Carcinogenicity Studies in Rodents

Long-term feeding studies have been conducted by the National Toxicology Program (NTP) to evaluate the carcinogenic potential of this compound in rats and mice.[11][12]

-

Animal Models: Fischer 344 rats and B6C3F1 mice are used.[1][11]

-

Administration: this compound (with a purity of 87.6%) is administered in the feed at different concentrations for 103 weeks.[1][11]

-

Observations: Animals are monitored for clinical signs of toxicity and tumor development. A complete histopathological examination is performed at the end of the study.[13]

Table 2: Summary of Carcinogenicity Findings

| Species | Sex | Findings | Reference(s) |

| Rats (F344) | Male | Increased incidence of neoplastic nodules of the liver. | [11] |

| Female | No significant increase in tumors. | [11] | |

| Mice (B6C3F1) | Male | Increased incidence of alveolar/bronchiolar adenomas. | [1] |

| Female | Increased incidences of hepatocellular tumors and malignant lymphomas. | [1] |

Metabolic Pathway

The metabolism of azo dyes like this compound is of toxicological importance as it can lead to the formation of potentially harmful aromatic amines through a process called azoreduction.[14][15] This reduction is primarily carried out by intestinal bacteria.[15]

Caption: Metabolic azoreduction of this compound.

Experimental Workflows

The evaluation of this compound's toxicological profile follows a structured workflow, from initial synthesis and characterization to in-depth toxicological testing.

Caption: General experimental workflow for this compound evaluation.

References

- 1. This compound - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | 2832-40-8 [chemicalbook.com]

- 3. C.I. This compound | C15H15N3O2 | CID 17811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 2832-40-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. CN102295837B - Preparation method for disperse yellow dye - Google Patents [patents.google.com]

- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 7. m.youtube.com [m.youtube.com]

- 8. bibliotekanauki.pl [bibliotekanauki.pl]

- 9. bulldog-bio.com [bulldog-bio.com]

- 10. View Attachment [cir-reports.cir-safety.org]

- 11. Carcinogenesis Bioassay of this compound (CAS No. 2832-40-8) in F344 Rats and B6C3F1 Mice (Feed Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oehha.ca.gov [oehha.ca.gov]

- 14. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanistic and Other Relevant Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Disperse Yellow 3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Disperse Yellow 3 (CAS No. 2832-40-8), a monoazo dye. A thorough understanding of its solubility in various organic solvents is crucial for its application in textile dyeing, manufacturing of colored plastics, and for toxicological and environmental studies. This document outlines the physicochemical properties of this compound, presents available solubility data, and details established experimental protocols for solubility determination.

Introduction to this compound

This compound, with the chemical formula C₁₅H₁₅N₃O₂, is a non-ionic dye characterized by its low water solubility.[1][2] Its chemical structure consists of an azobenzene (B91143) core with acetamido, hydroxyl, and methyl substitutions. This structure renders it suitable for dyeing hydrophobic fibers such as polyester, nylon, and cellulose (B213188) acetate (B1210297) from a dispersed aqueous medium.[1][3]

Key Physicochemical Properties:

| Property | Value | Reference(s) |

| CAS Number | 2832-40-8 | [4][5] |

| Molecular Formula | C₁₅H₁₅N₃O₂ | [4][5] |

| Molecular Weight | 269.30 g/mol | [4][5] |

| Appearance | Brownish-yellow powder | [4] |

| Melting Point | 268-270 °C (decomposes) | [4][5] |

| λmax | 357 nm | [4][5] |

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively available in published literature. However, qualitative descriptions and a quantitative value for water solubility have been reported.

Table 1: Reported Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 60 | 1.5 - 6.1 mg/L | [1][6] |

| Water | 25 | 32.32 µg/L | [2][4] |

| Acetone | Not Specified | Soluble | [1][3][6][7] |

| Ethanol | Not Specified | Soluble | [1][3][6][7] |

| Benzene | Not Specified | Soluble | [1][3][6][7] |

| Chloroform | Not Specified | Very Slightly Soluble | [2][4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble (with sonication) | [2][4] |

| Methanol | Not Specified | Slightly Soluble (with sonication) | [2][4] |

Table 2: Illustrative Quantitative Solubility of this compound in Selected Organic Solvents

Disclaimer: The following data is illustrative and intended to serve as a guide for experimental design. Actual solubility values should be determined experimentally.

| Solvent | Temperature (°C) | Illustrative Solubility (g/L) |

| Acetone | 25 | 5 - 10 |

| Ethanol | 25 | 1 - 5 |

| Benzene | 25 | 2 - 7 |

| Chloroform | 25 | < 0.1 |

| Dimethyl Sulfoxide (DMSO) | 25 | 0.1 - 1 |

| Methanol | 25 | 0.1 - 0.5 |

| Ethyl Acetate | 25 | 3 - 8 |

| Dichloromethane | 25 | 1 - 4 |

Experimental Protocols for Solubility Determination

The solubility of a sparingly soluble compound like this compound can be accurately determined using several established methods. The most common and reliable are the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known volume of solvent, providing a straightforward determination of solubility.

Detailed Methodology:

-

Preparation of a Saturated Solution:

-

An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

The temperature should be carefully controlled and monitored throughout the equilibration period.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is established, the undissolved solid is separated from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a fine porosity filter (e.g., a 0.45 µm syringe filter) to avoid transferring any solid particles.

-

-

Solvent Evaporation:

-

A precise volume of the clear, saturated supernatant is transferred to a pre-weighed, clean, and dry evaporating dish.

-

The solvent is then carefully evaporated under controlled conditions, such as in a fume hood on a hot plate at a low temperature or in a vacuum oven, to leave behind the dissolved dye as a solid residue.

-

-

Mass Determination and Solubility Calculation:

-

The evaporating dish containing the dry dye residue is cooled to room temperature in a desiccator and then weighed on an analytical balance.

-

The process of heating, cooling, and re-weighing should be repeated until a constant mass is obtained.

-

The mass of the dissolved dye is determined by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

The solubility is then calculated and expressed in units such as grams per liter (g/L) or moles per liter (mol/L).

-

UV-Vis Spectrophotometry Method

This indirect method relies on the light-absorbing properties of the dye and is particularly useful for colored compounds. It requires the preparation of a calibration curve.

Detailed Methodology:

-

Determination of Maximum Absorbance (λmax):

-

A dilute, non-saturated solution of this compound is prepared in the chosen organic solvent.

-

The UV-Vis absorption spectrum of this solution is recorded over a relevant wavelength range (typically 300-500 nm for a yellow dye) using a spectrophotometer.

-

The wavelength at which the maximum absorbance occurs (λmax) is identified. All subsequent absorbance measurements will be performed at this wavelength for optimal sensitivity.

-

-

Preparation of a Calibration Curve:

-

A series of standard solutions of this compound with accurately known concentrations are prepared by serial dilution of a stock solution in the same organic solvent.

-

The absorbance of each standard solution is measured at the predetermined λmax.

-

A calibration curve is constructed by plotting the absorbance values versus the corresponding concentrations. According to the Beer-Lambert law, this should yield a linear relationship.

-

-

Preparation and Analysis of the Saturated Solution:

-

A saturated solution of this compound is prepared at a constant temperature as described in the gravimetric method (Section 3.1, step 1).

-

The undissolved solid is removed by centrifugation or filtration (Section 3.1, step 2).

-

The clear, saturated solution is then carefully diluted with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve (typically between 0.1 and 1.0).

-

The absorbance of the diluted solution is measured at λmax.

-

-

Solubility Calculation:

-

The concentration of the diluted solution is determined from its measured absorbance using the equation of the line from the calibration curve.

-

This concentration is then multiplied by the dilution factor to calculate the concentration of the original saturated solution. This final concentration represents the solubility of this compound in the solvent at the specified temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound using the UV-Vis spectrophotometry method.

References

- 1. This compound - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | 2832-40-8 [chemicalbook.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. This compound CAS#: 2832-40-8 [m.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. View Attachment [cir-reports.cir-safety.org]

- 7. This compound TDS|this compound from Chinese supplier and producer - DISPERSE YELLOW DYES - Enoch dye [enochdye.com]

"Disperse Yellow 3" absorption and emission spectra

An In-depth Technical Guide to the Photophysical Properties of Disperse Yellow 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C.I. 11855; CAS No. 2832-40-8) is a monoazo dye characterized by its 4-(2-Hydroxy-5-methylphenylazo)acetanilide structure.[1] Primarily utilized in the textile industry for dyeing synthetic fibers such as polyester, nylon, and cellulose (B213188) acetate, it also finds applications in coloring plastics, sheepskins, and furs.[2][3] As an azo dye, its vibrant color is a result of the conjugated system and the π-π* electronic transitions within the molecule.[4] While its primary application is industrial, its interactions with biological systems and potential use in staining and as a molecular probe are of interest to the research community.[5] This guide provides a detailed overview of its known spectral properties and standardized protocols for their determination.

Core Photophysical & Chemical Properties

| Property | Value | Solvent/Conditions | Reference |

| Chemical Formula | C₁₅H₁₅N₃O₂ | N/A | [6] |

| Molecular Weight | 269.30 g/mol | N/A | [6] |

| Appearance | Brownish-yellow powder | Solid state | |

| Solubility | Soluble in acetone, ethanol (B145695), benzene; Low solubility in water | Standard temperature and pressure | [7] |

| Absorption Maximum (λmax) | 357 nm | Ethanol and water | [1] |

| Molar Absorptivity (ε) | ≥6500 L·mol⁻¹·cm⁻¹ | at 354-360 nm in ethanol and water (0.02 g/L) | [1] |

| Emission Maximum (λem) | Data not readily available; requires experimental determination. | To be determined | N/A |

| Fluorescence Quantum Yield (Φf) | Data not readily available; requires experimental determination. | To be determined | N/A |

| Fluorescence Lifetime (τ) | Data not readily available; requires experimental determination. | To be determined | N/A |

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reproducible and comparable data. The following sections outline the protocols for measuring the absorption and emission spectra of this compound.

Absorption Spectroscopy

This protocol details the measurement of the absorption spectrum to determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).

3.1.1 Materials and Equipment

-

This compound (powder form)

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetone)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Visible spectrophotometer

3.1.2 Procedure

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen spectroscopic grade solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to identify a concentration that yields a maximum absorbance between 0.5 and 1.0. This range ensures the measurement is within the linear range of the Beer-Lambert law.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference blank. Place it in the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 250-600 nm). This baseline will be subtracted from the sample spectra.

-

Sample Measurement: Rinse the sample cuvette with a small amount of the diluted dye solution before filling it approximately three-quarters full. Ensure there are no air bubbles. Carefully wipe the optical surfaces of the cuvette with a lint-free cloth.

-

Data Acquisition: Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum. The wavelength at which the highest absorbance is recorded is the λmax.

-

Molar Absorptivity Calculation: Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε), where A is the absorbance at λmax, c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

This protocol outlines the procedure for measuring the fluorescence emission and excitation spectra, which are necessary for determining the emission maximum (λem), quantum yield, and fluorescence lifetime.

3.2.1 Materials and Equipment

-

Sample solutions prepared as in section 3.1.2 (typically more dilute than for absorption)

-

Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄)

-

Spectrofluorometer with excitation and emission monochromators

-

Quartz fluorescence cuvettes (four-sided polished)

3.2.2 Procedure for Emission and Excitation Spectra

-

Instrument Setup: Turn on the spectrofluorometer and allow the xenon lamp to stabilize.

-

Excitation Spectrum:

-

Set the emission monochromator to the estimated emission maximum (if unknown, this can be found by first running a broad emission scan).

-

Scan the excitation monochromator over a range of wavelengths shorter than the emission wavelength.

-

The resulting spectrum will show the efficiency of different excitation wavelengths and should resemble the absorption spectrum. The peak of this spectrum confirms the optimal excitation wavelength.

-

-

Emission Spectrum:

-

Set the excitation monochromator to the λmax determined from the absorption or excitation spectrum (e.g., 357 nm).

-

Scan the emission monochromator over a range of wavelengths longer than the excitation wavelength (e.g., 370-700 nm).

-

The wavelength at the peak of the emission spectrum is the λem.

-

3.2.3 Procedure for Quantum Yield (Relative Method)

-

Measure Absorbance: Measure the absorbance of both the this compound solution and the quantum yield standard at the same excitation wavelength. The absorbance values should be kept low (< 0.1) to avoid inner filter effects.

-

Measure Emission Spectra: Record the fluorescence emission spectrum for both the sample and the standard, using the same excitation wavelength and instrument settings.

-

Integrate Emission Intensity: Calculate the integrated area under the emission curves for both the sample and the standard.

-

Calculate Quantum Yield (Φf): Use the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

-

I is the integrated emission intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

std refers to the standard, and sample refers to this compound.

-

Visualization of Experimental Workflow

The logical flow of experiments for characterizing the photophysical properties of a dye like this compound is crucial for systematic research. The following diagram illustrates this workflow.

Caption: Workflow for Photophysical Characterization of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 2832-40-8 [chemicalbook.com]

- 3. dormer.com [dormer.com]

- 4. Azo dye - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. C.I. This compound | C15H15N3O2 | CID 17811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of Disperse Yellow 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 3 (C.I. 11855), a monoazo dye, is primarily utilized in the textile and polymer industries for coloration of synthetic fibers such as polyester, nylon, and cellulose (B213188) acetate.[1][2] Its chemical structure, N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide, imparts its characteristic yellow hue.[3][4] While extensively used for its dyeing properties, a comprehensive public database of its core photophysical properties remains limited. This technical guide consolidates the available chemical and physical data for this compound and provides detailed, generalized experimental protocols for the characterization of its key photophysical parameters.

The study of the photophysical properties of dyes like this compound is crucial for understanding their behavior in various environments, predicting their stability, and exploring potential applications beyond traditional dyeing, such as in sensing or imaging, where light-matter interactions are fundamental.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide | [3] |

| Synonyms | C.I. 11855, 4-Acetamido-2'-hydroxy-5'-methylazobenzene | [1][4] |

| CAS Number | 2832-40-8 | [4][5] |

| Molecular Formula | C₁₅H₁₅N₃O₂ | [3][4] |

| Molecular Weight | 269.30 g/mol | [3][4][6] |

| Appearance | Brownish-yellow powder | [3] |

| Melting Point | 268-270 °C (decomposes) | [5] |

| Solubility | Soluble in acetone, ethanol, and benzene. Low solubility in water. | [1] |

| Absorption Maximum (λmax) | 357 nm (in ethanol/water) | [5] |

| Molar Extinction Coefficient (ε) | ≥6500 L·mol⁻¹·cm⁻¹ (at 354-360 nm in ethanol/water) | [5] |

Experimental Protocols for Photophysical Characterization

Due to the scarcity of published, in-depth photophysical studies on this compound, this section provides detailed, standardized protocols for the experimental determination of its key photophysical properties. These methodologies are broadly applicable to azo dyes.

UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), which are crucial for understanding the electronic transitions within the dye molecule.

Objective: To determine the absorption spectrum, λmax, and molar extinction coefficient of this compound in a given solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that yield absorbance values in the range of 0.1 to 1.0 at the expected λmax.

-

Spectral Acquisition:

-

Calibrate the spectrophotometer using the pure solvent as a blank.

-

Record the absorption spectrum of each dilution over a relevant wavelength range (e.g., 200-700 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm), calculate the molar extinction coefficient (ε). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.

-

Fluorescence Spectroscopy: Emission Spectrum and Quantum Yield

Fluorescence spectroscopy provides information about the emission properties of the dye, including its emission maximum (λem) and fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process.

Objective: To determine the fluorescence emission spectrum and the relative fluorescence quantum yield of this compound.

Materials:

-

This compound solution (prepared as in 3.1)

-

A standard fluorescent dye with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, or a well-characterized dye with similar absorption/emission range).

-

Spectrofluorometer

-

Quartz fluorescence cuvettes

Procedure:

-

Excitation and Emission Spectra:

-

Using a dilute solution of this compound (absorbance < 0.1 at the excitation wavelength), record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength.

-

Excite the sample at its absorption maximum (λmax) and record the emission spectrum by scanning the emission wavelengths. The peak of this spectrum is the λem.

-

-

Relative Quantum Yield Determination:

-

Prepare a series of dilute solutions of both the this compound sample and the standard reference, ensuring the absorbance at the excitation wavelength is below 0.1 for all solutions.

-

Measure the absorption of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution under identical experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the emission curves for both the sample and the standard.

-

The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation:

Φf_sample = Φf_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

where:

-

Φf_ref is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-